molecular formula C16H14N4O3S B3500263 {[4-(2-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid

{[4-(2-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No.: B3500263
M. Wt: 342.4 g/mol
InChI Key: GUIVYUBPEDCFEW-UHFFFAOYSA-N
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Description

{[4-(2-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid is a complex organic compound that features a triazole ring, a pyridine ring, and a methoxyphenyl group

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-13-5-3-2-4-12(13)20-15(11-6-8-17-9-7-11)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIVYUBPEDCFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves multi-step organic reactions One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile The methoxyphenyl and pyridine groups are then introduced via substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

{[4-(2-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {[4-(2-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it useful in the treatment of diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of {[4-(2-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the methoxyphenyl and pyridine groups can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
  • {[4-(2-methoxyphenyl)-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid
  • {[4-(2-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio}propionic acid

Uniqueness

What sets {[4-(2-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid apart from similar compounds is its specific combination of functional groups. The presence of both a methoxyphenyl group and a pyridine ring in the same molecule provides unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[4-(2-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Reactant of Route 2
{[4-(2-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid

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